Quercetin 3-O-(6''-acetyl-glucoside)

描述

Quercetin-3-O-glucosyl-6''-acetate is a natural product found in Peucedanum ostruthium and Hymenoxys hoopesii with data available.

作用机制

Target of Action

Quercetin-3-O-glucose-6’'-acetate primarily targets NADPH oxidase . NADPH oxidase is an enzyme that plays a crucial role in the production of reactive oxygen species (ROS), which are involved in various cellular processes, including cell signaling and homeostasis .

Mode of Action

Quercetin-3-O-glucose-6’'-acetate acts as an inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of ROS, thereby exhibiting antioxidant activities . It also inhibits α-glucosidase activity, which is closely related to the treatment of type 2 diabetes mellitus .

Biochemical Pathways

Quercetin-3-O-glucose-6’'-acetate is involved in the flavonol acylglucoside biosynthesis pathway . This pathway is responsible for the formation of flavonol 3-glucosides esterified with hydroxycinnamic acids, which are effective compounds in screening out ultraviolet-B radiation .

Pharmacokinetics

Following absorption, it undergoes extensive metabolism in the liver, generating numerous metabolites .

Result of Action

The inhibition of NADPH oxidase by Quercetin-3-O-glucose-6’'-acetate results in a reduction in ROS production, which can help protect cells from oxidative stress . Additionally, its inhibition of α-glucosidase activity can help manage blood glucose levels, potentially benefiting individuals with type 2 diabetes .

Action Environment

The action of Quercetin-3-O-glucose-6’'-acetate can be influenced by various environmental factors. For instance, its stability, effectiveness, and bioavailability can be increased using delivery methods . Furthermore, its antioxidant capacity can be affected by the presence of reactive oxygen, nitrogen, and chlorine species .

生化分析

Biochemical Properties

Quercetin 3-O-(6’'-acetyl-glucoside) has been shown to inhibit α-glucosidase activity and non-enzymatic glycation . This inhibition is closely related to the treatment of type 2 diabetes mellitus (DM) and its complications .

Cellular Effects

Quercetin 3-O-(6’'-acetyl-glucoside) has strong suppression of the formation of glycation products, including fructosamine, advanced glycation end products (AGEs), and 5-hydroxymethylfurfural (5-HMF) . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quercetin 3-O-(6’‘-acetyl-glucoside) exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking analysis demonstrated that Quercetin 3-O-(6’'-acetyl-glucoside) entered the hydrophobic pocket of ovalbumin to form six hydrogen bonds with amino acid residues, which affected the glycation process .

生物活性

Quercetin 3-O-(6''-acetyl-glucoside) is a flavonoid glycoside that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of Quercetin 3-O-(6''-acetyl-glucoside), highlighting its mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes and Pathways

Quercetin 3-O-(6''-acetyl-glucoside) primarily targets NADPH oxidase , an enzyme involved in the production of reactive oxygen species (ROS). By inhibiting this enzyme, the compound reduces oxidative stress in cells, contributing to its protective effects against various diseases. Additionally, it has been shown to inhibit α-glucosidase activity , which is significant in managing blood sugar levels and preventing complications associated with diabetes.

Biochemical Pathways

The compound participates in the flavonol acylglucoside biosynthesis pathway , which is crucial for the synthesis of various flavonoids that exhibit health benefits. Its metabolic profile indicates extensive metabolism in the liver, resulting in multiple metabolites that may also contribute to its biological effects .

Quercetin 3-O-(6''-acetyl-glucoside) demonstrates several notable biochemical properties:

- Antioxidant Activity : The compound effectively scavenges free radicals and reduces oxidative damage by enhancing the levels of glutathione (GSH), a critical antioxidant in the body .

- Anti-glycation Effects : It suppresses the formation of advanced glycation end products (AGEs), which are implicated in various chronic diseases, including diabetes and cardiovascular disorders .

- Cellular Effects : In vitro studies have shown that Quercetin 3-O-(6''-acetyl-glucoside) can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antioxidant and Anti-inflammatory Effects

A study published in Molecules demonstrated that Quercetin 3-O-(6''-acetyl-glucoside) significantly reduced ROS production in human cell lines, thereby mitigating oxidative stress. The treatment led to an increase in GSH levels and a decrease in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Research investigating the anticancer properties of quercetin derivatives found that Quercetin 3-O-(6''-acetyl-glucoside) exhibited cytotoxic effects against various cancer cell lines. For instance, a study on cervical cancer cells (HeLa) revealed that this compound induced apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins .

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| HeLa | 40 µg/ml | Induced apoptosis; reduced viability by 83% after 48 hours | |

| Human Fibroblasts | Various | Reduced ROS production; increased antioxidant capacity |

Applications and Potential Benefits

Given its diverse biological activities, Quercetin 3-O-(6''-acetyl-glucoside) holds promise for various therapeutic applications:

- Diabetes Management : Its ability to inhibit α-glucosidase may help control postprandial blood glucose levels.

- Cancer Therapy : The compound's cytotoxic effects on cancer cells suggest potential use as a complementary treatment in oncology.

- Cardiovascular Health : By reducing oxidative stress and inflammation, it may contribute to cardiovascular protection.

科学研究应用

Biochemical Properties

Case Studies

1. Antioxidant Efficacy in Cellular Models

A study demonstrated that quercetin 3-O-(6''-acetyl-glucoside) significantly reduced oxidative stress markers in human astrocytoma cells exposed to hydrogen peroxide. The compound's ability to scavenge free radicals was confirmed through assays measuring lipid peroxidation and glutathione levels .

2. Anti-inflammatory Effects in Animal Models

In an animal study involving induced inflammation, treatment with quercetin 3-O-(6''-acetyl-glucoside) resulted in decreased levels of inflammatory markers such as prostaglandin E2 and interleukin-6. These findings suggest its potential application in managing inflammatory diseases .

3. Anticancer Activity Against Breast Cancer Cells

Research on the effects of quercetin 3-O-(6''-acetyl-glucoside) on MCF-7 breast cancer cells indicated a dose-dependent decrease in cell viability. The compound induced apoptosis through activation of caspase pathways, highlighting its potential as an adjunct therapy in breast cancer treatment .

属性

IUPAC Name |

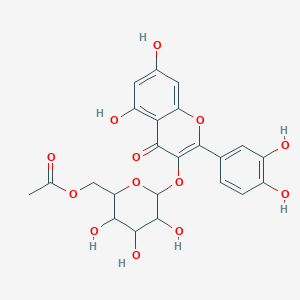

[6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O13/c1-8(24)33-7-15-17(29)19(31)20(32)23(35-15)36-22-18(30)16-13(28)5-10(25)6-14(16)34-21(22)9-2-3-11(26)12(27)4-9/h2-6,15,17,19-20,23,25-29,31-32H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGLUNMMNDNWZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54542-51-7 | |

| Record name | Quercetin 3-(6''-acetylglucoside) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037366 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of finding new quercetin glycosides like those identified in Clematis stans and Taraxacum mongolicum?

A1: Discovering new quercetin glycosides is important because:

- Structure-activity relationships: Slight modifications in the sugar moiety or its position can significantly impact the biological activity, bioavailability, and stability of the compound. [, , ]

- Natural product diversity: It expands the library of naturally occurring compounds with potential medicinal or nutritional value. [, , ]

- Plant chemotaxonomy: The presence of specific glycosides can help in the classification and identification of plant species. [, , ]

Q2: How does the study on Chenopodium album demonstrate the influence of environmental factors on flavonoid content?

A: The study on Chenopodium album showed that plants grown in intensively cultivated soils had higher antioxidant potential and flavonoid glycoside content, particularly quercetin glycosides, compared to those from undisturbed soils. [] This highlights how environmental stress can influence the production of bioactive compounds in plants.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。